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molecular formula C8H5BrN2O2 B1339027 6-Bromophthalazine-1,4-diol CAS No. 76240-49-8

6-Bromophthalazine-1,4-diol

Cat. No. B1339027
M. Wt: 241.04 g/mol
InChI Key: UFWQSROUAIPXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927569B2

Procedure details

Hydrazine monohydrate (2 ml, 33.0 mmol) was added to a suspension of 4-bromophthalic anhydride (7.5 g, 33.0 mmol) in ethanol (70 ml) and the resulting mixture was stirred at 90° C. for 24 hr. The volume of the reaction mixture was then reduced to half volume under reduced pressure and the residue was treated 0.5 N aq. HCl (20 mL). The title compound precipitated as a white solid and was collected by filtration (4.86 g, 61%); LRMS ESI+ (M+H)+ 241.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=O)[O:11][C:9](=[O:10])[C:8]2=[CH:14][CH:15]=1.Cl>C(O)C>[Br:4][C:5]1[CH:6]=[C:7]2[C:8](=[CH:14][CH:15]=1)[C:9](=[O:10])[NH:3][NH:2][C:12]2=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 90° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound precipitated as a white solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration (4.86 g, 61%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C=C2C(NNC(C2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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